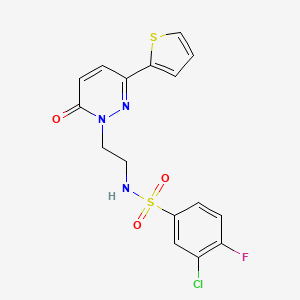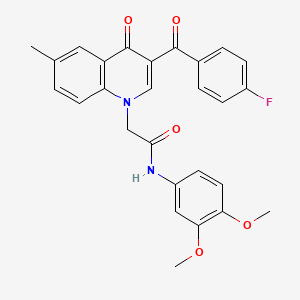![molecular formula C20H19FN2O3S B2603714 4-[6-氟-3-(4-甲基苯基)磺酰基喹啉-4-基]吗啉 CAS No. 866866-33-3](/img/structure/B2603714.png)
4-[6-氟-3-(4-甲基苯基)磺酰基喹啉-4-基]吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .科学研究应用
Antibacterial Agents
The structure of 4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine has been explored for its potential in creating new antibacterial agents. The modification of existing drug molecules by substituting different functional groups can lead to improved antimicrobial activity. This compound, due to its unique structure, may serve as a scaffold for developing novel antibacterials with a focus on combating drug-resistant strains .
Alzheimer’s Disease Treatment
Derivatives of this compound have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment. The inhibition of AChE can potentially slow the progression of Alzheimer’s by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory .
Anticancer Research
Isoxazole derivatives, which are structurally related to this compound, have shown anticancer activities. By extension, 4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine could be utilized in the synthesis of isoxazole-based compounds for cancer research, potentially leading to new therapeutic agents .
Parkinson’s Disease Imaging
In the search for Parkinson’s disease biomarkers, this compound has been used to develop novel radiotracer candidates targeting leucine-rich repeat kinase 2 (LRRK2). Such radiotracers can be used in positron emission tomography (PET) for in vivo visualization of LRRK2 in the brain, aiding in the diagnosis and study of Parkinson’s disease .
Drug Synthesis Intermediates
The compound serves as an important intermediate in the synthesis of various pharmacologically active drugs. Its role in the synthesis process is crucial for the production of medications, including those used for psychiatric conditions such as schizophrenia, where it is a key intermediate in the production of paliperidone .
Kinetics and Reaction Studies
The compound’s derivatives are used in kinetics and reaction studies to understand the behavior of chemical reactions in microflow systems. These studies are essential for optimizing reaction conditions in the pharmaceutical industry, leading to more efficient and cost-effective drug production processes .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-14-2-5-16(6-3-14)27(24,25)19-13-22-18-7-4-15(21)12-17(18)20(19)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPZXLLHYBCICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

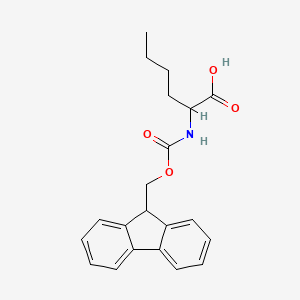
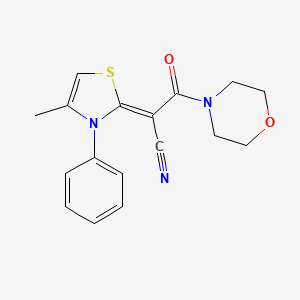

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603643.png)
![Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2603644.png)
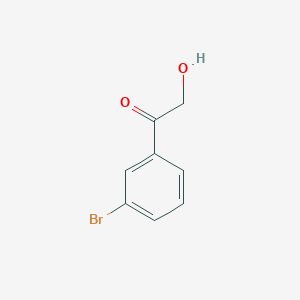
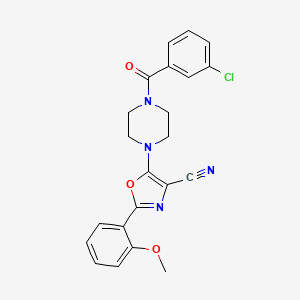
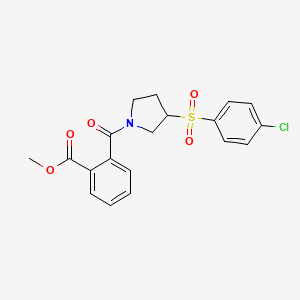
![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
![2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2603651.png)
